molecular formula C8H10N2O3 B13309306 N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide

N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide

Cat. No.: B13309306
M. Wt: 182.18 g/mol
InChI Key: WZTRRWDIMYZGRJ-UHFFFAOYSA-N
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Description

N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide is a substituted benzene derivative featuring hydroxyl groups at positions N' and 3, a methoxy group at position 5, and a carboximidamide functional group at position 1. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N',3-dihydroxy-5-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-5(8(9)10-12)2-6(11)4-7/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

WZTRRWDIMYZGRJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C(=N/O)/N

Canonical SMILES

COC1=CC(=CC(=C1)O)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-dihydroxybenzoic acid.

    Methoxylation: The hydroxyl group at the 5-position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboximidamide Formation: The carboxylic acid group is converted to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that interact with the hydroxyl, methoxy, and carboximidamide groups.

    Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and potential interaction with cellular signaling pathways.

Comparison with Similar Compounds

Functional Group Analysis and Structural Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Benzamide core with a 3-methyl substituent and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
  • Key Differences : Lacks the carboximidamide and dihydroxy-methoxy substitution of the target compound.
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()
  • Structure : Benzohydrazide linked to a benzimidazole moiety.
  • Key Differences : The benzimidazole heterocycle introduces aromaticity and hydrogen-bonding capabilities distinct from the carboximidamide group.
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide ()
  • Structure : Pyrazole core with carboxamide and hydroxy substituents.
  • Key Differences : The pyrazole ring introduces a five-membered heterocycle, altering electronic properties and steric bulk compared to the benzene-based target compound.
  • Applications : Pyrazole carboxamides are frequently explored for anti-inflammatory activity, highlighting structural versatility in drug design .
Norbornene Dicarboximide Derivatives ()
  • Structure: Bicyclic norbornene fused with dicarboximide and methoxybenzyl groups.
  • Key Differences: The rigid norbornene framework contrasts with the planar benzene ring of the target compound. Stereochemical complexity (exo vs. endo isomers) further differentiates these compounds .
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide ()
  • Structure : Dioxane ring fused with a methoxybenzamide group.

Biological Activity

N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring with hydroxyl and methoxy substituents, which may influence its biological interactions. The presence of the carboximidamide functional group suggests potential for enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can alter their conformation and activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing downstream signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its efficacy against different cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

Anti-Metastatic Effects

In addition to direct cytotoxicity, this compound has been shown to inhibit metastatic behavior in cancer cells. Studies utilizing scratch assays and Boyden chamber assays indicated that the compound significantly reduces cell migration and invasion capabilities.

Case Study: Anti-Metastatic Effects in HCC Cells

A study focused on hepatocellular carcinoma (HCC) cells demonstrated that treatment with this compound led to:

  • Reduced Migration : The compound inhibited wound closure by over 50% at concentrations above 5 µM.
  • Altered Cytoskeletal Dynamics : Fluorescence microscopy revealed changes in actin filament organization, correlating with decreased motility.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal cells at therapeutic concentrations. Hemolysis assays confirmed that the compound does not adversely affect red blood cell integrity.

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